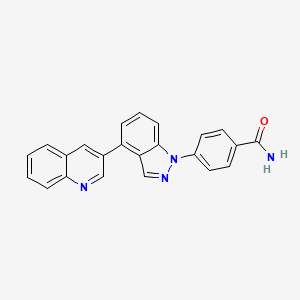

4-(4-Quinolin-3-ylindazol-1-yl)benzamide

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C23H16N4O |

|---|---|

Molecular Weight |

364.4 g/mol |

IUPAC Name |

4-(4-quinolin-3-ylindazol-1-yl)benzamide |

InChI |

InChI=1S/C23H16N4O/c24-23(28)15-8-10-18(11-9-15)27-22-7-3-5-19(20(22)14-26-27)17-12-16-4-1-2-6-21(16)25-13-17/h1-14H,(H2,24,28) |

InChI Key |

JKTDFBINKBBORG-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C=N2)C3=C4C=NN(C4=CC=C3)C5=CC=C(C=C5)C(=O)N |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization Strategies

Strategic Retrosynthetic Analysis of 4-(4-Quinolin-3-ylindazol-1-yl)benzamide

Retrosynthetic analysis provides a logical framework for deconstructing a complex target molecule into simpler, readily available starting materials. For this compound, the analysis reveals several key disconnections that form the basis of a convergent synthetic plan.

Primary Disconnections:

Amide Bond (C-N): The most apparent disconnection is the amide bond, which simplifies the target molecule into 4-(4-quinolin-3-ylindazol-1-yl)benzoic acid and an ammonia (B1221849) source. This is a standard transformation in synthetic chemistry.

Indazole N-Aryl Bond (N1-C_aryl): The bond between the indazole N1-position and the phenyl ring can be disconnected. This leads to a 4-(quinolin-3-yl)-1H-indazole intermediate and a 4-halobenzoic acid derivative (e.g., methyl 4-fluorobenzoate). This step typically falls under the category of N-arylation reactions.

Quinoline-Indazole Bond (C-C): The biaryl bond connecting the quinoline (B57606) C3-position and the indazole C4-position is a critical disconnection. This suggests a cross-coupling reaction, such as a Suzuki-Miyaura coupling, between a 4-halo-1H-indazole and a quinoline-3-boronic acid (or vice versa). nih.govijcrt.orgnih.govrsc.org

Secondary Disconnections (Core Scaffolds):

Indazole Core: The 4-halo-1H-indazole precursor can be further disconnected through established indazole syntheses, for instance, from a substituted o-haloarylhydrazone via intramolecular N-arylation. beilstein-journals.org

Quinoline Core: The quinoline-3-boronic acid can be traced back to simpler anilines and carbonyl compounds through classical named reactions like the Doebner-von Miller or Friedländer synthesis. nih.govtandfonline.comiipseries.orgnih.gov

This retrosynthetic approach allows for a modular and convergent synthesis, where the three main components—the quinoline, the indazole, and the benzamide (B126)—are prepared separately and then assembled in the final steps. This modularity is particularly advantageous for generating analogues for structure-activity relationship (SAR) studies.

Development of Efficient Synthetic Routes for the Indazole Core Construction

The indazole nucleus is a key pharmacophore, and numerous methods for its synthesis have been developed. nih.govbenthamdirect.combenthamdirect.comcaribjscitech.com The choice of method often depends on the desired substitution pattern and the availability of starting materials.

Key Synthetic Methods:

Intramolecular C-N Bond Formation: A common and regioselective approach involves the cyclization of o-haloarylhydrazones. This can be promoted by copper or palladium catalysts. While o-bromo derivatives often give better yields, the use of more accessible o-chloroarylaldehydes and ketones is also feasible. beilstein-journals.org

[3+2] Cycloaddition: This method involves the reaction of an aryne with a hydrazone. Depending on the reaction conditions and the type of hydrazone used (e.g., N-tosylhydrazones or N-arylhydrazones), various substituted 1H-indazoles can be prepared. nih.gov

From o-Aminobenzonitriles: A versatile method involves the reaction of o-aminobenzonitriles with organometallic reagents to form a ketimine intermediate. Subsequent copper(II)-acetate-mediated N-N bond formation using oxygen as the oxidant yields the 1H-indazole. nih.gov

Silver-Mediated C-H Amination: An alternative route is the silver(I)-mediated intramolecular oxidative C-H amination of N-aryl-N'-aryl(alkyl)sulfonylhydrazines, which is efficient for synthesizing a variety of 3-substituted indazoles. nih.gov

These methods provide access to a wide array of substituted indazoles, which can then be used as building blocks in the total synthesis.

Methodologies for Quinoline Ring System Integration and Functionalization

The quinoline moiety is another critical component, and its synthesis and subsequent coupling to the indazole core are pivotal steps.

Quinoline Synthesis: Traditional methods like the Skraup, Doebner-von Miller, Combes, and Friedländer syntheses remain valuable for constructing the quinoline ring system, typically starting from anilines. tandfonline.comiipseries.orgnih.gov Modern advancements have introduced greener and more efficient protocols, including microwave-assisted syntheses and the use of novel catalysts to improve yields and reduce harsh reaction conditions. tandfonline.comacs.org

Integration via Cross-Coupling: The formation of the C-C bond between the quinoline and indazole heterocycles is most effectively achieved through palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura reaction is particularly well-suited for this purpose. ijcrt.orgwikipedia.org A typical strategy involves:

Reactants: A 4-bromo- or 4-iodo-1H-indazole (often with a protecting group on N1, such as SEM or Boc) is coupled with a quinoline-3-boronic acid or its corresponding pinacol (B44631) ester.

Catalyst System: A palladium(0) complex, such as Pd(dppf)Cl2 or Pd(PPh3)4, is commonly used in conjunction with a base (e.g., K2CO3, Cs2CO3) and a suitable solvent system (e.g., dioxane/water, DME). nih.govnih.gov

This approach is highly reliable and tolerates a wide range of functional groups on both coupling partners, making it ideal for synthesizing complex biaryl structures. rsc.org

Approaches for Introducing and Modifying the Benzamide Moiety

The final steps of the synthesis involve attaching the benzamide precursor to the indazole nitrogen and forming the amide.

N-Arylation of the Indazole Core: The introduction of the 4-carboxyphenyl group onto the N1 position of the indazole is a crucial, and often regioselectivity-challenging, step.

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a powerful method for forming C-N bonds. wikipedia.orgacsgcipr.orglibretexts.org It involves coupling the N-H of the 4-(quinolin-3-yl)-1H-indazole with an aryl halide, such as methyl 4-bromobenzoate, using a palladium catalyst, a specialized phosphine (B1218219) ligand (e.g., XPhos, SPhos), and a base. researchgate.net

Ullmann Condensation: A classical alternative is the copper-catalyzed Ullmann reaction, which couples the indazole with an aryl halide, often requiring higher temperatures than the palladium-catalyzed methods. nih.gov

Amide Formation: The conversion of the resulting carboxylic acid to the primary benzamide is a standard transformation.

Acid Activation: The carboxylic acid is typically activated first. This can be achieved by converting it to an acyl chloride using reagents like thionyl chloride (SOCl2) or oxalyl chloride.

Reaction with Ammonia: The activated acyl chloride is then reacted with a source of ammonia, such as concentrated ammonium (B1175870) hydroxide (B78521) or ammonia gas, to form the primary amide. lardbucket.orgquora.comlibretexts.org

Coupling Reagents: Alternatively, peptide coupling reagents (e.g., HATU, HOBt/EDC) can be used to directly couple the carboxylic acid with ammonia, often under milder conditions.

Directly reacting a carboxylic acid with ammonia is possible but typically requires high temperatures to dehydrate the intermediate ammonium salt. khanacademy.orgchemguide.co.uk

Optimization of Reaction Conditions for Yield and Purity

To maximize the efficiency of the synthetic sequence, each key step requires careful optimization. For the critical Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions, several parameters are systematically varied to enhance yield and purity while minimizing side products.

Table 1: Typical Parameters for Optimization of Cross-Coupling Reactions

| Parameter | Suzuki-Miyaura Coupling | Buchwald-Hartwig Amination | Rationale for Optimization |

| Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd₂(dba)₃ | Pd(OAc)₂, Pd₂(dba)₃ | The choice of palladium source and its oxidation state can significantly impact catalytic activity. |

| Ligand | dppf, SPhos, XPhos | XPhos, RuPhos, BrettPhos | The ligand stabilizes the palladium center and influences the rates of oxidative addition and reductive elimination. Sterically hindered biarylphosphine ligands are often superior. wikipedia.org |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | K₂CO₃, Cs₂CO₃, K₃PO₄, KOtBu | The base is crucial for the transmetalation step (Suzuki) or deprotonation of the amine (Buchwald-Hartwig). Its strength and solubility can dictate reaction success. |

| Solvent | Dioxane/H₂O, Toluene, DME, THF | Toluene, Dioxane, THF | The solvent system must solubilize reactants and facilitate the catalytic cycle. Biphasic systems are common for Suzuki reactions. wikipedia.org |

| Temperature | 50-110 °C | 80-120 °C | Higher temperatures often increase reaction rates but can also lead to catalyst decomposition or side reactions. |

| Concentration | 0.05 - 0.5 M | 0.1 - 1.0 M | Reaction kinetics can be concentration-dependent; higher concentrations may be beneficial but can also lead to solubility issues. |

Parallel Synthesis and Library Generation of Analogues for Structure-Activity Relationship Studies

The modular nature of the synthetic route is highly amenable to parallel synthesis, enabling the rapid generation of a library of analogues for SAR studies. nih.gov This is particularly relevant as compounds of this type are often developed as kinase inhibitors, where exploration of the chemical space around a lead compound is essential. nih.govresearchgate.net

A combinatorial approach can be employed by varying the three key building blocks:

Quinoline Core (Building Block A): A set of substituted quinoline-3-boronic acids.

Indazole Core (Building Block B): A set of substituted 4-bromo-1H-indazoles.

Benzamide Moiety (Building Block C): A set of substituted 4-halobenzoic acid esters or a variety of amines for the final amidation step.

Table 2: Illustrative Library Generation Scheme

| Building Block A (Quinoline) | Building Block B (Indazole) | Building Block C (Benzamide) | Resulting Analogues |

| Quinoline-3-boronic acid | 4-Bromo-1H-indazole | 4-Fluorobenzonitrile | Analogue 1 |

| 6-Methoxyquinoline-3-boronic acid | 4-Bromo-6-fluoro-1H-indazole | 4-Fluorobenzonitrile | Analogue 2 |

| 7-Chloroquinoline-3-boronic acid | 4-Bromo-1H-indazole | 4-Fluorobenzonitrile | Analogue 3 |

| Quinoline-3-boronic acid | 4-Bromo-6-fluoro-1H-indazole | 4-Fluorobenzonitrile | Analogue 4 |

This parallel synthesis approach allows for systematic modification of all three regions of the molecule, providing crucial data on how structural changes affect biological activity.

Advanced Synthetic Techniques for Stereoselective and Regioselective Synthesis

For a complex molecule like this compound, controlling selectivity is paramount.

Regioselectivity: The N-arylation of the indazole intermediate presents a significant regioselectivity challenge, as reaction can occur at either the N1 or N2 position. While the 1H-indazole tautomer is generally more stable, reaction conditions can influence the site of substitution. nih.gov

Directed N1-Arylation: The choice of catalyst, ligand, and base in Buchwald-Hartwig or Ullmann reactions can favor N1 substitution. In some cases, pre-coordination of a metal to a nearby functional group can direct the arylation to a specific nitrogen. beilstein-journals.org

Selective N2-Arylation: While N1 is often the thermodynamic product, specific conditions have been developed to achieve selective N2-arylation, for instance, using copper catalysis with diaryliodonium salts or rhodium catalysis with quinoid carbenes. thieme-connect.comwipo.intrsc.org Achieving high regioselectivity is critical for ensuring the purity and correct structure of the final compound.

Stereoselectivity: While the parent compound is achiral, analogues synthesized for SAR studies may incorporate chiral centers. Advanced asymmetric synthesis techniques can be employed to control the stereochemistry of these analogues.

Asymmetric Catalysis: For analogues with chiral substituents, enantioselective methods can be used. For example, recent developments have shown that CuH-catalysis can be used for the highly enantioselective C3-allylation of indazoles, creating quaternary chiral centers with excellent control. chemrxiv.orgmit.eduacs.org Such methods allow for the synthesis of single-enantiomer drugs, which is often a regulatory requirement and can lead to improved therapeutic profiles.

Molecular Mechanisms and Biological Target Interactions Preclinical Focus

Elucidation of Specific Molecular Targets Associated with 4-(4-Quinolin-3-ylindazol-1-yl)benzamide

The intricate chemical structure of this compound, featuring quinoline (B57606), indazole, and benzamide (B126) moieties, provides a scaffold for interaction with a range of biological macromolecules. Research into compounds with similar structural features has revealed several potential molecular targets.

Heat Shock Protein 90 (Hsp90) is a molecular chaperone that plays a crucial role in the stability and function of numerous client proteins, many of which are implicated in cancer cell growth and survival. nih.gov The inhibition of Hsp90 is a promising strategy in cancer therapy. A novel series of Hsp90 inhibitors was discovered through the optimization of a hit compound possessing a 4-(4-(quinolin-3-yl)-1H-indol-1-yl)benzamide structure. nih.gov This structural similarity to this compound, with an indole (B1671886) core instead of an indazole, suggests a potential mechanism of action through Hsp90 inhibition. The optimized pyrazolo[3,4-b]pyridine derivative from this series, TAS-116, was found to be a selective inhibitor of Hsp90α and Hsp90β. nih.gov X-ray crystallography of a related analog demonstrated a distinct binding mode within the N-terminal ATP binding pocket of Hsp90. nih.gov Furthermore, other research has identified 4-(1H-1,2,3-triazol-1-yl)benzamides and novel 2-aminobenzamides as new scaffolds for Hsp90 inhibitors, highlighting the importance of the benzamide moiety in mediating this interaction. nih.govrti.org

The mammalian target of rapamycin (B549165) (mTOR) is a central kinase that regulates cell growth, proliferation, and survival. nih.gov The mTOR signaling pathway is frequently hyperactivated in cancer. A potent and selective mTOR inhibitor, Torin1, was developed from a quinoline-containing lead compound. nih.gov Torin1, identified as 1-(4-(4-propionylpiperazin-1-yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3-yl)benzo[h] nih.govnii.ac.jpnaphthyridin-2(1H)-one, effectively inhibited both mTORC1 and mTORC2 complexes. nih.govnih.gov The presence of the quinolin-3-yl group in this highly potent mTOR inhibitor suggests that this structural element may contribute to the interaction with mTOR or related kinases in the PI3K/mTOR pathway. This finding provides a rationale for investigating the potential mTOR modulatory activity of this compound.

The quinoline and indazole scaffolds are known to be "privileged structures" in medicinal chemistry, frequently found in compounds that inhibit various enzymes, particularly kinases. Research has shown that a 3H-pyrazolo[4,3-f]quinoline core, a fusion of indazole and quinoline, serves as a potent kinase hinge binder, with derivatives showing strong inhibition of kinases like FLT3, which is relevant in acute myeloid leukemia. nih.govnih.gov Similarly, N1-benzoylated 5-(4-pyridinyl)indazole-based compounds have been identified as inhibitors of the kinases haspin and Clk4. uni-saarland.de Furthermore, 3-((3-amino-1H-indazol-4-yl)ethynyl)-N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide was discovered as a potent pan-BCR-ABL inhibitor, including activity against the T315I resistant mutant in chronic myeloid leukemia. nih.gov

While specific data on the elastase inhibitory activity of this compound is not available, the broader class of quinoline derivatives has been explored for this activity. Elastase is a serine protease involved in the degradation of elastin, and its inhibition is a target in various inflammatory diseases and for skin aging.

Preclinical studies have implicated structurally related compounds in the modulation of several other receptors and enzymes:

Transient Receptor Potential Vanilloid 1 (TRPV1): A series of N-quinolin-3-yl-benzamides were identified as low nanomolar antagonists of the human TRPV1 receptor, a key player in pain and inflammation pathways. nih.gov This suggests that the quinolin-3-yl-benzamide substructure within this compound could confer activity at this ion channel.

Melanin-Concentrating Hormone Receptor 1 (MCH1R): 4-Aminoquinoline derivatives have been explored as antagonists of MCH1R, a target for the treatment of obesity. nih.gov Additionally, 8-methylquinoline (B175542) derivatives have been identified as allosteric inhibitors of the MCH1 receptor. nih.gov

PA-PB1 Subunit of RNA Polymerase: The influenza virus RNA-dependent RNA polymerase is a heterotrimeric complex where the interaction between the PA and PB1 subunits is crucial for its function. mdpi.comnih.govnih.gov Both quinoline and indazole-containing compounds have been investigated as inhibitors of this protein-protein interaction. For instance, a series of 4-[(quinolin-4-yl)amino]benzamide derivatives were designed as anti-influenza agents targeting the PA-PB1 interface. mdpi.comsemanticscholar.org Similarly, a class of indazole-containing compounds was developed to target this same interaction, with some candidates showing potent antiviral activity. nih.gov

In Vitro Cellular and Biochemical Assay Methodologies for Mechanistic Efficacy

To understand the functional consequences of the molecular interactions of this compound, a variety of in vitro assays are employed. These assays are crucial for determining the compound's efficacy at a cellular level.

A fundamental step in assessing the potential of an anticancer agent is to determine its effect on the viability and proliferation of cancer cells. For compounds with scaffolds similar to this compound, these assays are standard. For example, the antiproliferative activity of novel 3-(indazol-3-yl)-quinazolin-4(3H)-one derivatives was evaluated against Raji, K562, and K562-R cell lines. nih.gov Similarly, 4-(1,2,3-triazol-1-yl)quinolin-2(1H)-ones were tested for their antiproliferative effects against a panel of four cancer cell lines. mdpi.com

The most common method for assessing cell viability is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. A reduction in metabolic activity is correlated with cell death or a decrease in proliferation. The results of such assays are typically reported as the GI50 (concentration for 50% of maximal inhibition of cell proliferation) or IC50 (concentration for 50% of maximal inhibition). For instance, 4-oxoquinoline-3-carboxamide derivatives were tested for their cytotoxic activity against HCT-116 (colon), ACP03 (gastric), and MDAMB-231 (breast) cancer cell lines using the MTT assay. nih.gov

Below is a table summarizing the antiproliferative activities of some quinoline and indazole derivatives in various cancer cell lines, which illustrates the type of data generated from such assays.

| Compound Class | Cell Line | Assay | Activity |

| 4-(1,2,3-Triazol-1-yl)quinolin-2(1H)-ones | Multiple Cancer Cell Lines | Antiproliferation | GI50 values ranging from 22 nM to 31 nM for the most potent derivatives. mdpi.com |

| 3-(Indazol-3-yl)-quinazolin-4(3H)-ones | Raji, K562, K562-R | Antiproliferation | Growth inhibition ranging from 44.8% to 100% at 50 µM. nih.gov |

| 4-Oxoquinoline-3-carboxamides | Gastric Cancer (ACP03) | Cytotoxicity (MTT) | Significant cytotoxic activity. nih.gov |

| 3H-Pyrazolo[4,3-f]quinoline derivatives | Acute Myeloid Leukemia (AML) | Proliferation | Potent inhibition of AML cell lines with oncogenic FLT3-ITD mutations. nih.gov |

| 3-((3-amino-1H-indazol-4-yl)ethynyl) derivatives | K-562 (Leukemia) | Antiproliferation | GI50 < 10 nM. nih.gov |

These data from related compounds underscore the potential of the this compound scaffold as a pharmacologically active agent and highlight the standard in vitro methods used to characterize its biological effects. Further direct investigation of this specific compound is necessary to fully elucidate its molecular mechanisms and therapeutic potential.

High-Throughput Screening for Identification of Biological Targets and Pathways

High-throughput screening (HTS) serves as a foundational step in identifying the biological targets of a novel compound. This process involves testing the compound against a vast array of cellular or biochemical assays to pinpoint potential interactions. For a compound like this compound, HTS would be employed to screen against diverse libraries of kinases, phosphatases, G-protein coupled receptors, and other enzyme classes to identify primary targets and signaling pathways it may modulate.

Assays for Apoptosis Induction and Cell Cycle Modulation

To determine if this compound exerts cytotoxic effects through the induction of programmed cell death (apoptosis), a variety of assays would be conducted. These typically include Annexin V/Propidium (B1200493) Iodide staining to detect early and late apoptotic cells, caspase activity assays (e.g., caspase-3/7, -8, -9) to measure the activation of key apoptotic enzymes, and TUNEL assays to identify DNA fragmentation.

Furthermore, to understand its impact on cell proliferation, cell cycle analysis using flow cytometry with DNA-staining dyes like propidium iodide would reveal if the compound causes arrest at specific phases of the cell cycle (G1, S, G2/M).

Quantitative Analysis of Protein-Ligand Binding and Enzyme Kinetics

Once a potential protein target is identified through HTS, the direct binding of this compound to this target needs to be quantified. Techniques such as Isothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR), or Microscale Thermophoresis (MST) would be utilized to determine the binding affinity (Kd), and association/dissociation kinetics.

If the target is an enzyme, detailed enzyme kinetic studies would be performed to ascertain the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive) and to determine the inhibitory constant (Ki).

Cellular Thermal Shift Assays (CETSA) for Target Engagement

To confirm that this compound engages its intended target within a cellular environment, Cellular Thermal Shift Assays (CETSA) would be employed. nih.govresearchgate.netnih.gov This method relies on the principle that ligand binding stabilizes the target protein, leading to an increase in its melting temperature. nih.govresearchgate.netnih.gov By heating cell lysates treated with the compound and subsequently quantifying the amount of soluble target protein at different temperatures, direct target engagement can be verified in a physiologically relevant context. nih.govresearchgate.netnih.gov

Preclinical In Vivo Models for Mechanistic Validation and Pharmacodynamic Efficacy (Excluding Safety/Dosage)

Following in vitro characterization, the focus shifts to in vivo models to validate the mechanism of action and assess the pharmacodynamic efficacy of this compound.

Assessment of Pharmacodynamic Biomarkers in Relevant Animal Models

In relevant animal models of a specific disease, the administration of this compound would be followed by the analysis of pharmacodynamic (PD) biomarkers. These biomarkers are molecular indicators of the compound's biological activity and can confirm that it is hitting its target and modulating the intended pathway in a living organism. For example, if the compound targets a specific kinase, a PD biomarker could be the phosphorylation status of a downstream substrate of that kinase. Tumor or tissue biopsies would be collected at various time points after treatment to measure these changes.

Efficacy Studies in Xenograft Models for Disease Progression Modulation

To evaluate the potential therapeutic efficacy, this compound would be tested in xenograft models. In these models, human cancer cells are implanted into immunocompromised mice, which then develop tumors. The compound would be administered to these mice, and its effect on tumor growth, progression, and potentially metastasis would be monitored over time. This provides crucial information on whether the in vitro activity translates to a desirable therapeutic effect in a whole-animal system.

Mechanistic Investigations in Animal Models of Infectious Diseases

Preclinical research focusing on the mechanistic investigations of this compound in animal models of infectious diseases is not extensively documented in publicly available scientific literature. While research into related quinoline and benzamide compounds has shown promise in various infectious disease models, specific in vivo data for this compound is not available at this time.

Detailed findings from preclinical animal studies are crucial for understanding the efficacy, mechanism of action, and potential therapeutic applications of a compound. Such studies would typically involve infecting animal models with specific pathogens and then administering the compound to evaluate its effects on the course of the disease. Key parameters often measured include pathogen load, host immune response, and survival rates.

Interactive Data Table: In the absence of specific data for this compound, a representative data table structure for such a study is provided below for illustrative purposes.

| Animal Model | Infectious Agent | Key Mechanistic Finding |

| N/A | N/A | No data available |

| N/A | N/A | No data available |

| N/A | N/A | No data available |

Further research and publication of in vivo studies are required to elucidate the mechanistic properties of this compound in the context of infectious diseases.

Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses

Systematic Exploration of Quinoline (B57606) Ring Substitutions and Their Impact on Biological Activity

While direct studies on substitutions of the quinoline ring for 4-(4-Quinolin-3-ylindazol-1-yl)benzamide are not available, research on other quinoline-containing compounds provides insights into potential SAR trends. The quinoline scaffold is a "privileged structure" in medicinal chemistry, known for a wide range of biological activities. benthamscience.comctppc.orgnih.gov Modifications to the quinoline ring can significantly impact a compound's biological profile.

For instance, in a series of benzamides substituted with a quinoline-linked 1,2,4-oxadiazole, substitutions on the quinoline ring were explored for their effect on fungicidal activity. nih.gov While a different molecular scaffold, this study underscores the importance of the substitution pattern on the quinoline moiety in modulating biological effects. Generally, the introduction of electron-withdrawing or electron-donating groups at various positions on the quinoline ring can alter the molecule's electronic distribution, lipophilicity, and steric profile, thereby influencing its interaction with biological targets.

Table 1: Potential Quinoline Ring Substitutions and Their Predicted Impact on Activity

| Substitution Position | Type of Substituent | Potential Impact on Biological Activity |

| C2, C4 | Small alkyl groups | May enhance binding through steric interactions. |

| C5, C6, C7, C8 | Halogens (F, Cl, Br) | Can modulate electronic properties and membrane permeability. |

| C6, C7 | Methoxy groups | May increase solubility and introduce hydrogen bond accepting capabilities. |

This table is a theoretical representation based on general medicinal chemistry principles and is not derived from experimental data on this compound.

Influence of Indazole Ring Modifications on Target Binding and Selectivity

The indazole ring system is another critical pharmacophore present in many biologically active compounds. Modifications to this ring can affect target binding and selectivity. For related indazole-containing compounds, such as certain kinase inhibitors, substitutions on the indazole ring have been shown to be crucial for potency and selectivity. The position of the nitrogen atoms and the substituents on the phenyl part of the indazole can dictate the orientation of the molecule within a protein's binding pocket.

Functional Role of the Benzamide (B126) Moiety in Potency and Specificity

The benzamide moiety is a common feature in many drugs and serves as a versatile structural component that can engage in various non-covalent interactions. researchgate.netwalshmedicalmedia.com In many bioactive molecules, the amide group can act as both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the carbonyl oxygen). The phenyl ring of the benzamide can participate in π-π stacking or hydrophobic interactions with the target protein.

In studies on other complex molecules, substitutions on the benzamide ring have been shown to fine-tune activity. For example, in a series of benzamides substituted with a quinoline-linked 1,2,4-oxadiazole, it was found that electron-withdrawing groups on the benzene (B151609) ring were beneficial for inhibitory activity. nih.gov Specifically, substituents like 3-CF₃ or 3,4-(Cl)₂ resulted in superior activity. nih.gov This suggests that the electronic properties of the benzamide ring are critical for the biological function of such compounds.

Conformational Analysis and Stereochemical Implications for Activity

The three-dimensional shape of a molecule, governed by its conformational flexibility, is paramount for its biological activity. For a molecule like this compound, which contains multiple rotatable bonds connecting the three ring systems, a complex conformational landscape is expected. The relative orientation of the quinoline, indazole, and benzamide moieties would be a key determinant for fitting into a specific biological target's binding site.

Theoretical and NMR-based conformational analyses of simpler substituted benzamides have shown that they can exist as interconverting cis and trans conformers, with the stability of each being influenced by the substitution pattern and solvent. nih.gov The presence of bulky groups can lead to non-planar conformations. nih.gov For the title compound, computational modeling would be necessary to predict the preferred low-energy conformations and to understand how these might interact with a target.

Derivation of Pharmacophore Models and Key Structural Features for Desired Activity

A pharmacophore model identifies the essential spatial arrangement of molecular features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) necessary for biological activity. dovepress.commdpi.com Without a set of active and inactive analogs of this compound, a ligand-based pharmacophore model cannot be derived.

However, a hypothetical pharmacophore model can be postulated based on its structure:

Aromatic/Hydrophobic regions: Provided by the quinoline, indazole, and benzamide rings.

Hydrogen Bond Acceptors: The nitrogen atom of the quinoline ring, the nitrogen atoms of the indazole ring, and the carbonyl oxygen of the benzamide.

Hydrogen Bond Donor: The N-H group of the benzamide.

The spatial relationship between these features would be critical for activity. Virtual screening using such a model could help identify other compounds with similar features and potential biological activity. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Insights

QSAR modeling is a computational technique that correlates the chemical structure of a series of compounds with their biological activity to develop a predictive mathematical model. nih.govnih.gov These models can then be used to predict the activity of newly designed compounds, thus prioritizing synthetic efforts. nih.govresearchgate.net

To perform a QSAR study, a dataset of structurally related compounds with their corresponding measured biological activities is required. As no such data is publicly available for this compound and its analogs, a QSAR model cannot be developed. If such data were available, various molecular descriptors (e.g., electronic, steric, hydrophobic) for the quinoline, indazole, and benzamide portions of the molecules would be calculated and correlated with their biological activity to build a predictive QSAR model.

In-Depth Analysis of Computational and Molecular Modeling Studies on this compound

Comprehensive searches for scientific literature and data pertaining specifically to the compound This compound have revealed a significant lack of published research in the public domain concerning its computational chemistry and molecular modeling applications. Despite extensive investigation across multiple scientific databases and search engines, no dedicated studies were identified that would provide the specific data required to populate the detailed sections and subsections of the requested article.

The inquiries for molecular docking simulations, molecular dynamics studies, Density Functional Theory (DFT) calculations, pharmacophore modeling, in silico pharmacokinetic predictions (ADME), and chemoinformatics approaches for this exact compound did not yield any relevant results.

Therefore, it is not possible to provide a thorough, informative, and scientifically accurate article on the computational and molecular modeling applications of This compound at this time. The absence of available data prevents a detailed discussion on its predicted ligand-target binding modes, conformational stability, electronic structure, or its potential for novel lead discovery through virtual screening and machine learning approaches.

Further research and publication in the field of computational chemistry would be necessary to enable a comprehensive review of this specific compound as outlined.

Advanced Analytical Techniques for Compound Characterization Methodological Focus

High-Resolution Mass Spectrometry for Precise Molecular Weight Determination

High-resolution mass spectrometry (HRMS) is a fundamental technique for the unequivocal determination of a compound's elemental composition. By providing a highly accurate mass measurement, HRMS allows for the calculation of a molecular formula, which is a critical first step in structural elucidation. nih.gov For 4-(4-Quinolin-3-ylindazol-1-yl)benzamide, HRMS would be employed to obtain the exact mass of the molecular ion. This experimental value is then compared against the theoretical mass calculated from its chemical formula (C23H16N4O). The close agreement between the measured and theoretical mass, typically within a few parts per million (ppm), provides strong evidence for the compound's elemental composition. This technique is crucial for distinguishing between compounds with the same nominal mass but different elemental formulas.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (e.g., 1H, 13C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the detailed molecular structure of organic compounds in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is utilized to map out the connectivity of atoms within the this compound molecule.

¹H NMR: This experiment provides information about the chemical environment and connectivity of hydrogen atoms. The spectrum would be expected to show distinct signals for each unique proton in the quinoline (B57606), indazole, and benzamide (B126) moieties. The chemical shift (δ) of each signal indicates the electronic environment of the proton, while the splitting pattern (multiplicity) reveals the number of neighboring protons.

¹³C NMR: This technique probes the carbon framework of the molecule. Each unique carbon atom in this compound would give rise to a distinct signal in the ¹³C NMR spectrum, providing a count of the non-equivalent carbons and information about their chemical environment (e.g., aromatic, carbonyl).

2D NMR: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are used to establish correlations between atoms. COSY identifies protons that are coupled to each other, helping to piece together fragments of the molecule. HSQC correlates protons with the carbon atoms to which they are directly attached. Further experiments like HMBC (Heteronuclear Multiple Bond Correlation) can reveal longer-range couplings between protons and carbons, which is essential for connecting the different ring systems of the molecule.

The collective data from these NMR experiments allows for the unambiguous assignment of all proton and carbon signals, confirming the proposed structure of this compound.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. When a sample of this compound is irradiated with infrared light, specific frequencies are absorbed, corresponding to the vibrational energies of its chemical bonds. The resulting IR spectrum would display characteristic absorption bands for the functional groups within the molecule. Key expected vibrations include the N-H stretching of the amide, the C=O stretching of the amide carbonyl group, and C=N and C=C stretching vibrations from the aromatic quinoline and indazole ring systems. This technique provides a qualitative fingerprint of the molecule's functional groups, serving as a valuable confirmation of its structure.

| Crystallographic Parameter | Description |

| Crystal System | The crystal system (e.g., monoclinic, triclinic) describes the symmetry of the unit cell. |

| Space Group | The space group provides a detailed description of the symmetry elements within the crystal. |

| Unit Cell Dimensions (a, b, c, α, β, γ) | These parameters define the size and shape of the repeating unit in the crystal lattice. |

| Bond Lengths | The distances between the nuclei of bonded atoms. |

| Bond Angles | The angles formed between three connected atoms. |

| Dihedral Angles | The angles between planes defined by sets of atoms, which describes the conformation of the molecule. |

Chromatographic Methods for Purity Assessment and Isolation

Chromatographic techniques are essential for both the purification and the assessment of the purity of this compound.

Thin-Layer Chromatography (TLC): TLC is a rapid and simple method used to monitor the progress of chemical reactions and to get a preliminary assessment of a sample's purity. researchgate.net

High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive and quantitative technique used to determine the purity of the final compound. A sample is passed through a column packed with a stationary phase, and the components are separated based on their differential interactions with the stationary and mobile phases. The output, a chromatogram, shows peaks corresponding to the target compound and any impurities. The purity is typically determined by the relative area of the peak for this compound compared to the total area of all peaks.

Column Chromatography: This preparative technique is used to purify the compound on a larger scale. The crude product is loaded onto a column of silica (B1680970) gel or another stationary phase and is separated by eluting with a suitable solvent system.

These chromatographic methods are vital for ensuring that the characterized compound is of high purity, which is critical for any subsequent biological or material science applications.

Future Research Trajectories and Translational Perspectives

Exploration of Multi-Targeting Strategies and Polypharmacology

The development of drugs that can interact with multiple targets is a growing area of interest in pharmacology. The unique structural combination of quinoline (B57606), indazole, and benzamide (B126) moieties in 4-(4-Quinolin-3-ylindazol-1-yl)benzamide suggests the potential for multi-target engagement. Future research could focus on screening this compound against a broad panel of biological targets, such as kinases, G-protein coupled receptors (GPCRs), and enzymes involved in key signaling pathways. For instance, quinoline derivatives have been investigated as dual inhibitors of EGFR and HER-2. rsc.org Similarly, indazole-containing compounds have shown activity against multiple targets. nih.gov Investigating the polypharmacological profile of this compound could uncover novel therapeutic applications and provide insights into its mechanism of action.

A hypothetical screening cascade for exploring multi-target activity is presented below:

| Assay Type | Target Family | Example Targets | Purpose |

| Initial Profiling | Kinases | EGFR, VEGFR, HER-2, Abl | Identify potential anti-cancer or anti-inflammatory activity. |

| Secondary Screening | GPCRs | Serotonin receptors, Dopamine receptors | Explore potential neurological or psychiatric applications. |

| Further Characterization | Enzymes | HDACs, Topoisomerases | Investigate epigenetic or cytotoxic effects. |

Integration of Artificial Intelligence and Machine Learning in Next-Generation Compound Design

Development of Advanced In Vitro and In Vivo Research Models for Mechanistic Deepening

To elucidate the biological effects of this compound, the use of advanced research models is crucial. Initial in vitro studies would involve cell-based assays using various human cancer cell lines to assess antiproliferative activity. nih.gov More complex models, such as 3D organoids or patient-derived xenografts (PDXs), could provide a more physiologically relevant environment to study the compound's efficacy and mechanism of action.

Should in vitro studies show promise, subsequent in vivo studies in animal models, such as mice or rats, would be necessary to evaluate the compound's pharmacokinetic and pharmacodynamic properties. nih.govnih.gov For example, carrageenan-induced paw edema in rats is a common model for assessing anti-inflammatory activity. nih.govresearchgate.net

A potential workflow for model development is outlined below:

| Model Type | Purpose | Key Readouts |

| 2D Cell Culture | Initial screening for bioactivity | Cell viability, apoptosis markers |

| 3D Organoids | Efficacy in a more complex, tissue-like environment | Organoid size, cell differentiation markers |

| Animal Models (e.g., mice) | In vivo efficacy and pharmacokinetics | Tumor growth inhibition, plasma concentration over time |

Addressing Research Gaps in Undiscovered Biological Activities and Targets

Given the novelty of this compound, its full biological potential remains untapped. A systematic approach to uncover new activities would involve high-throughput screening against diverse biological targets. Phenotypic screening, where the effect of the compound is observed in a cellular or organismal context without a preconceived target, could also reveal unexpected therapeutic applications. Subsequent target deconvolution studies would then be necessary to identify the specific molecular targets responsible for the observed phenotype. The individual components of the molecule have known biological activities; for instance, various quinoline derivatives have shown a wide range of pharmacological effects. orientjchem.org

Strategic Approaches for Scalable and Sustainable Synthesis of the Chemical Compound and its Derivatives

The future translation of this compound from a laboratory curiosity to a potential therapeutic agent hinges on the development of an efficient and scalable synthetic route. Research in this area should focus on optimizing reaction conditions, minimizing the number of synthetic steps, and utilizing cost-effective and environmentally friendly reagents and solvents. Methodologies such as flow chemistry could be explored to enable continuous and automated production. Furthermore, the development of a robust synthetic platform would facilitate the generation of a library of derivatives for structure-activity relationship (SAR) studies, which are crucial for optimizing the compound's biological activity and drug-like properties. Various synthetic methods have been reported for the individual quinoline, indazole, and benzamide scaffolds. nih.govnih.govorientjchem.org

Q & A

Q. What are the optimal synthetic routes and critical reaction conditions for preparing 4-(4-Quinolin-3-ylindazol-1-yl)benzamide?

Answer: The synthesis involves multi-step reactions, starting with the preparation of quinoline and indazole intermediates. Key steps include coupling reactions under controlled temperatures (60–80°C) using polar aprotic solvents like dimethylformamide (DMF) or acetonitrile. Protecting groups may be required to shield reactive sites during intermediate synthesis. Final purification often employs column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures .

| Step | Reaction Type | Conditions | Purification Method |

|---|---|---|---|

| 1 | Quinoline-indazole intermediate synthesis | DMF, 70°C, 12h | Column chromatography |

| 2 | Benzamide coupling | Acetonitrile, reflux | Recrystallization |

Q. How should researchers purify and characterize this compound to ensure high purity?

Answer: Post-synthesis purification typically uses column chromatography with silica gel and gradient elution (hexane/ethyl acetate). Recrystallization from ethanol/water enhances crystalline purity. Characterization requires:

- ¹H/¹³C NMR to confirm structural integrity.

- HPLC for purity assessment (>95%).

- Mass spectrometry (HRMS) for molecular weight validation .

Q. What analytical techniques are essential for monitoring reaction progress during synthesis?

Answer: Thin-layer chromatography (TLC) with UV visualization is critical for tracking intermediate formation. Nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS) confirm structural fidelity at each stage. For quantitative analysis, HPLC with UV detection ensures reaction completion .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be systematically designed for this compound derivatives?

Answer: SAR studies require:

- Synthesis of analogs with modifications to the quinoline, indazole, or benzamide moieties.

- In vitro bioassays (e.g., enzyme inhibition, cytotoxicity) to quantify activity changes.

- Computational modeling (molecular docking, QSAR) to predict binding interactions and optimize pharmacophores .

Q. What experimental strategies are recommended for evaluating this compound’s potency as a PARP-1 inhibitor?

Answer: Use enzymatic assays with recombinant PARP-1, measuring IC₅₀ via NAD⁺ depletion kinetics. Cellular validation in BRCA-deficient cancer models (e.g., clonogenic survival assays) confirms target engagement. Include positive controls (e.g., Olaparib) and orthogonal techniques like surface plasmon resonance (SPR) to validate binding affinity .

| Assay Type | Key Parameters | Reference Compound |

|---|---|---|

| Enzymatic | IC₅₀, NAD⁺ depletion | Olaparib |

| Cellular | Clonogenic survival, EC₅₀ | BRCA-mutant lines |

Q. How can researchers resolve discrepancies in reported biological activities across studies?

Answer: Methodological reconciliation involves:

- Standardized assay conditions (pH, temperature, cell lines) to minimize variability .

- Orthogonal validation (e.g., SPR alongside enzymatic assays) .

- Compound purity reassessment via HPLC and elemental analysis to rule out batch effects .

Q. What computational approaches are effective for elucidating the mechanism of action of this compound?

Answer: Molecular docking (AutoDock, Schrödinger Suite) predicts binding modes to target proteins like PARP-1. Molecular dynamics simulations assess stability of ligand-receptor complexes. Free-energy calculations (MM/PBSA) quantify binding affinities. Experimental validation via mutagenesis or crystallography refines predictions .

Q. How can researchers optimize the solubility and stability of this compound for in vivo studies?

Answer: Strategies include:

- Salt formation (e.g., hydrochloride salts) to enhance aqueous solubility.

- Co-solvent systems (PEG-400, cyclodextrins) for formulation.

- Stability studies under varied pH and temperature conditions to identify degradation pathways .

Data Contradiction Analysis

Q. When encountering conflicting data on synthetic yields, what factors should be investigated?

Answer: Key variables include:

- Reagent purity (e.g., acyl chloride freshness).

- Reaction atmosphere (inert vs. aerobic conditions).

- Catalyst loading (e.g., Pd-based catalysts for coupling steps). Reproduce reactions with rigorous controls and document deviations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.